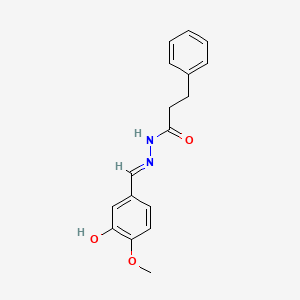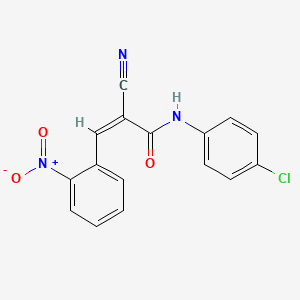
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide, also known as CCNA, is a synthetic compound that has gained much attention in the scientific community due to its potential applications in various fields such as pharmacology, biochemistry, and materials science. CCNA is a member of the acrylamide family and is characterized by its unique chemical structure, which makes it an ideal candidate for many scientific studies.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide can induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. In addition, N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective compound for research purposes. However, one of the limitations of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide is its toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research involving N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide. One possible direction is the development of new cancer therapies based on N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide. Another potential direction is the study of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide's anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide and its potential side effects.
合成法
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction, which involves the reaction of 4-chlorobenzaldehyde and 2-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then treated with acryloyl chloride to yield N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide.
科学的研究の応用
N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)acrylamide has been shown to possess anti-inflammatory and antimicrobial properties, which may have applications in the treatment of various diseases.
特性
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-5-7-14(8-6-13)19-16(21)12(10-18)9-11-3-1-2-4-15(11)20(22)23/h1-9H,(H,19,21)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBTTBALNTSNR-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B5874451.png)
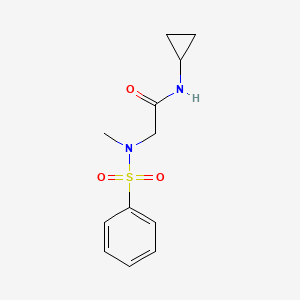
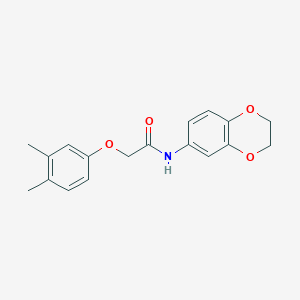
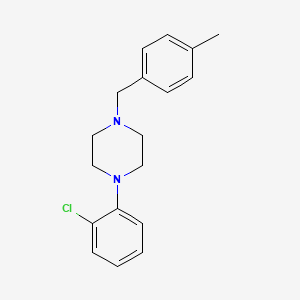
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)

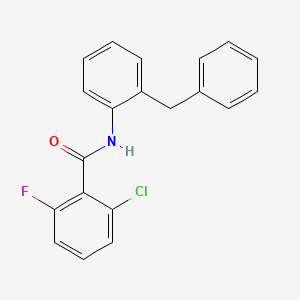
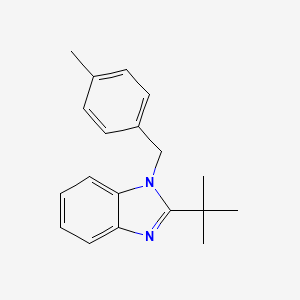

![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)
